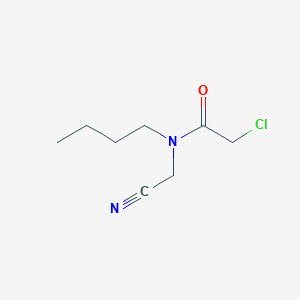![molecular formula C19H22N2 B14573991 (E)-1-[2-(Azepan-1-yl)phenyl]-N-phenylmethanimine CAS No. 61205-77-4](/img/structure/B14573991.png)
(E)-1-[2-(Azepan-1-yl)phenyl]-N-phenylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[2-(Azepan-1-yl)phenyl]-N-phenylmethanimine is an organic compound characterized by the presence of an azepane ring attached to a phenyl group, which is further connected to a phenylmethanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2-(Azepan-1-yl)phenyl]-N-phenylmethanimine typically involves the following steps:
Formation of Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment to Phenyl Group: The azepane ring is then attached to a phenyl group through nucleophilic substitution or other suitable reactions.
Formation of Phenylmethanimine Moiety: The final step involves the formation of the phenylmethanimine moiety, which can be achieved through condensation reactions involving aniline derivatives and aldehydes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[2-(Azepan-1-yl)phenyl]-N-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(E)-1-[2-(Azepan-1-yl)phenyl]-N-phenylmethanimine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (E)-1-[2-(Azepan-1-yl)phenyl]-N-phenylmethanimine involves its interaction with specific molecular targets. The azepane ring and phenylmethanimine moiety may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(E)-1-[2-(Piperidin-1-yl)phenyl]-N-phenylmethanimine: Similar structure but with a piperidine ring instead of an azepane ring.
(E)-1-[2-(Morpholin-1-yl)phenyl]-N-phenylmethanimine: Contains a morpholine ring instead of an azepane ring.
Uniqueness
(E)-1-[2-(Azepan-1-yl)phenyl]-N-phenylmethanimine is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures.
Properties
CAS No. |
61205-77-4 |
|---|---|
Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-[2-(azepan-1-yl)phenyl]-N-phenylmethanimine |
InChI |
InChI=1S/C19H22N2/c1-2-9-15-21(14-8-1)19-13-7-6-10-17(19)16-20-18-11-4-3-5-12-18/h3-7,10-13,16H,1-2,8-9,14-15H2 |
InChI Key |
CCRRKVWCGFGWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=CC=CC=C2C=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


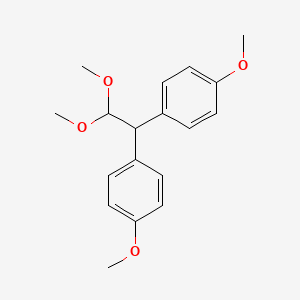
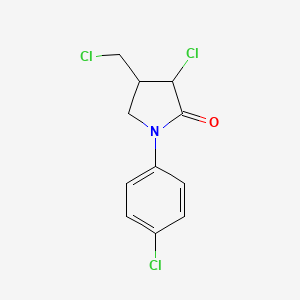
![Diethyl [(ethylsulfanyl)ethynyl]phosphonate](/img/structure/B14573922.png)
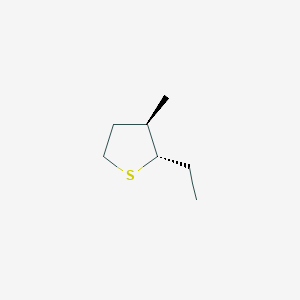
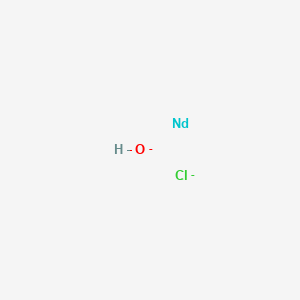
![4,4'-(Propane-1,3-diyl)bis[1-(cyclohex-1-en-1-yl)piperidine]](/img/structure/B14573940.png)
![2-[(Hydroxyimino)methyl]-1-methyl-3-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14573948.png)

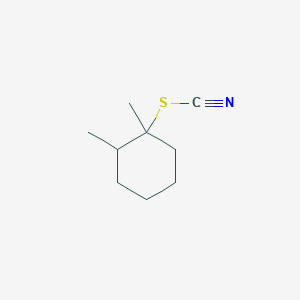
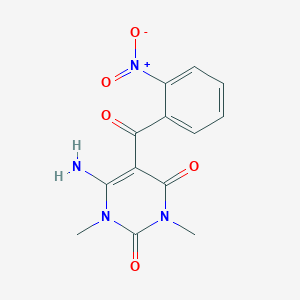
![7-Chloro-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14574003.png)
![Dimethyl 3-[(4-chlorophenyl)methyl]pentanedioate](/img/structure/B14574010.png)
![Pyrano[2,3-b]indol-4(9H)-one, 2,3-diphenyl-](/img/structure/B14574011.png)
